molecular formula C8H9Cl3NO3PS B15351317 O-Desethyl-O-methyl Chlorpyrifos

O-Desethyl-O-methyl Chlorpyrifos

Cat. No.: B15351317
M. Wt: 336.6 g/mol
InChI Key: JVPFGGFTJGNSEM-UHFFFAOYSA-N
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Description

O-Desethyl-O-methyl Chlorpyrifos (CID 76334247) is an organophosphorus compound with the molecular formula C8H9Cl3NO3PS . This high-purity reference standard is essential for environmental and analytical chemistry research, particularly in the detection and study of pesticide metabolites. As a derivative of chlorpyrifos, its primary research value lies in its role as an environmental transformation product. The analysis of such metabolites is critical for understanding the environmental fate and ecological impact of organophosphate pesticides . Organophosphate insecticides like chlorpyrifos act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous neural stimulation that is fatal to target pests . Metabolites such as this compound are key targets for residue monitoring to assess environmental persistence and human exposure. Researchers utilize this compound as an analytical standard to calibrate equipment and develop methods for accurate quantification in complex sample matrices, ensuring reliable data for regulatory compliance and safety assessments . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human or animal consumption.

Properties

Molecular Formula

C8H9Cl3NO3PS

Molecular Weight

336.6 g/mol

IUPAC Name

ethoxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C8H9Cl3NO3PS/c1-3-14-16(17,13-2)15-8-6(10)4-5(9)7(11)12-8/h4H,3H2,1-2H3

InChI Key

JVPFGGFTJGNSEM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Diethyl Phosphorochloridothioate Condensation

A widely documented method involves the reaction of 3,5,6-trichloropyridine with diethyl phosphorochloridothioate under catalytic conditions. The steps are as follows:

  • Reagent Preparation : 3,5,6-Trichloropyridine is dissolved in an aprotic solvent (e.g., toluene).
  • Catalyst Addition : A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is introduced to facilitate nucleophilic substitution.
  • Phosphorylation : Diethyl phosphorochloridothioate is added dropwise at 40–60°C, with continuous stirring for 6–8 hours.
  • Workup : The crude product is washed with aqueous sodium bicarbonate and purified via recrystallization.

Key Parameters :

  • Yield : 68–75%.
  • Purity : >92% (HPLC).
  • Side Products : S-methyl isomer (<5%) and hydrolyzed metabolites (e.g., 3,5,6-trichloro-2-pyridinol).

This method prioritizes scalability but requires stringent control over moisture to prevent hydrolysis of the phosphorochloridothioate intermediate.

Sodium 3,5,6-Trichloropyridin-2-olate Alkylation

A patent-pending approach utilizes sodium 3,5,6-trichloropyridin-2-olate and diethylaluminum monochloride in a solvent-free system:

  • Solvent Selection : Water is used to dissolve a portion of the catalyst (e.g., sodium hydroxide).
  • Alkylation : Sodium 3,5,6-trichloropyridin-2-olate is reacted with diethylaluminum monochloride at 50–70°C for 4–6 hours.
  • Recycling : The aqueous phase is separated, cooled to precipitate residual catalyst, and reused in subsequent batches.

Key Parameters :

  • Yield : 80–85%.
  • Catalyst Loading : 0.2–0.6 weight parts per 100 weight parts water.
  • Environmental Impact : Solvent recycling reduces waste generation by 40% compared to traditional methods.

This method aligns with green chemistry principles, though it demands precise temperature control to avoid side reactions such as over-alkylation.

Comparative Analysis of Synthesis Routes

Parameter Diethyl Phosphorochloridothioate Method Sodium Trichloropyridin-2-olate Method
Yield 68–75% 80–85%
Reaction Time 6–8 hours 4–6 hours
Catalyst Cost High (phase-transfer catalysts) Low (NaOH)
Solvent Use Toluene (non-recyclable) Water (recyclable)
Environmental Impact Moderate (volatile solvents) Low (solvent recycling)

The sodium trichloropyridin-2-olate method demonstrates superior yield and sustainability, making it preferable for industrial applications. However, the diethyl phosphorochloridate route remains relevant for small-scale synthesis due to established protocols.

Mechanistic Insights and Byproduct Formation

Both methods proceed via nucleophilic substitution at the pyridinyl oxygen. In the phosphorochloridothioate route, the chlorine atom is displaced by the pyridinyl oxygen, forming the P–O bond. Byproducts such as the S-methyl isomer arise from thiophosphate rearrangement, which is minimized at lower temperatures (<50°C).

In the alkylation method, diethylaluminum monochloride acts as an electrophilic agent, transferring an ethyl group to the pyridinyl oxygen. Over-alkylation is suppressed by maintaining a molar ratio of 1:1 between the sodium salt and alkylating agent.

Chemical Reactions Analysis

Types of Reactions: O-Desethyl-O-methyl Chlorpyrifos undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various chlorinated and oxygenated derivatives, which can have different biological activities and applications.

Scientific Research Applications

O-Desethyl-O-methyl Chlorpyrifos has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

  • Biology: Researchers use it to investigate the effects of organophosphate pesticides on biological systems, including their impact on enzyme activity and nervous system function.

  • Medicine: It serves as a tool in toxicology studies to understand the mechanisms of pesticide poisoning and to develop antidotes.

  • Industry: The compound is utilized in the development of new pesticides and in the assessment of environmental contamination by organophosphate compounds.

Mechanism of Action

O-Desethyl-O-methyl Chlorpyrifos exerts its effects by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of the nervous system, resulting in paralysis and death of the insect. The molecular targets include the enzyme acetylcholinesterase and the nervous system pathways involved in signal transmission.

Comparison with Similar Compounds

Molecular and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Water Solubility (mg/L) Log $K_{ow}$
Chlorpyrifos-ethyl C$9$H${11}$Cl$3$NO$3$PS 350.59 42–44 1.2 4.7–5.3
Chlorpyrifos-methyl C$7$H$7$Cl$3$NO$3$PS 322.53 Not reported 0.00013* ~3.5*
Parathion-ethyl C${10}$H${14}$NO$_5$PS 291.26 6 24 3.8
Parathion-methyl C$8$H${10}$NO$_5$PS 263.21 36–38 55 2.9

Notes:

  • Chlorpyrifos-ethyl exhibits higher lipophilicity (Log $K_{ow}$) than methyl analogs, influencing environmental persistence and bioaccumulation .

Toxicological and Mechanistic Comparisons

Acute Toxicity and AChE Inhibition

Compound LD$_{50}$ (Oral, Rat, mg/kg) LC$_{50}$ (Fish, ppm) AChE Inhibition Potency
Chlorpyrifos-ethyl 135–163 0.176 (Guppy) High
Chlorpyrifos-methyl ~1,000* 8.48 (Guppy)* Moderate
Parathion-ethyl 2–3 0.002 (Rainbow trout) Very High
Parathion-methyl 6–14 0.05 (Rainbow trout) High

Key Findings :

  • Ethyl-substituted compounds (e.g., chlorpyrifos-ethyl, parathion-ethyl) generally exhibit higher acute toxicity and faster AChE inhibition than methyl analogs .
  • Chlorpyrifos-ethyl’s LC$_{50}$ in guppies (0.176 ppm) is ~50-fold lower than methyl-parathion (8.48 ppm), highlighting its greater aquatic toxicity .

Neurotoxicity Mechanisms

  • Chlorpyrifos-ethyl: Inhibits AChE irreversibly, induces oxidative stress, and causes DNA damage in non-target species (e.g., fish, mammals) .
  • Chlorpyrifos-methyl : Shows similar mechanisms but lower potency due to reduced metabolic activation to oxon derivatives .
  • Parathion-ethyl : Exhibits maturation-dependent cytotoxicity in neuronal cells, with faster onset than chlorpyrifos .

Environmental Persistence and Degradation

Half-Life and Metabolites

Compound Soil Half-Life (Days) Primary Metabolites Environmental Concerns
Chlorpyrifos-ethyl 30–120 3,5,6-Trichloro-2-pyridinol (TCP) TCP is 100x more toxic than parent
Chlorpyrifos-methyl 15–60* Desmethyl-chlorpyrifos Lower bioaccumulation potential
Parathion-ethyl 5–10 Paraoxon Highly toxic oxon metabolite

Notes:

  • Chlorpyrifos-ethyl’s persistence in soil increases the risk of groundwater contamination, while methyl analogs degrade faster .
  • Degradation products like TCP and paraoxon are more toxic than parent compounds, complicating risk assessments .

Metabolic and Exposure Profiles

Human Metabolism and Biomarkers

  • Parathion-ethyl : Converts to paraoxon, a potent neurotoxin linked to delayed neuropathy .

Regulatory and Usage Trends

  • Chlorpyrifos-ethyl : Banned in the EU, U.S., and China for residential use due to neurodevelopmental risks .
  • Chlorpyrifos-methyl : Still used in stored grain protection in some regions, with stricter residue limits .

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying O-Desethyl-O-methyl Chlorpyrifos in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification. Ensure calibration with certified reference standards and validate recovery rates in matrices like water, soil, or biological tissues. For environmental persistence studies, employ shake-flask tests under controlled salinity, pH, and microbial activity conditions to measure degradation rates . Sterilized vs. non-sterilized samples can distinguish abiotic vs. biodegradation pathways.

Q. How can researchers assess the acute and chronic toxicity of this compound in aquatic organisms?

  • Methodological Answer : Conduct Species Sensitivity Distribution (SSD) analyses using LC50/EC50 data for freshwater and saltwater species. For example, freshwater fish (e.g., Pimephales promelas) and invertebrates (e.g., Daphnia magna) are standard test organisms. Tabulate toxicity data as follows:

Organism TypeTest Results (n)Median LC50 (µg/L)
Freshwater Fish330.8–1.2
Saltwater Fish550.5–1.0
Aquatic Amphibians231.2–2.5
Data adapted from chlorpyrifos toxicity studies .
  • Include negative controls (e.g., water-only treatments) and positive controls (e.g., parent compound chlorpyrifos) to validate assay sensitivity .

Q. What experimental designs are optimal for studying degradation pathways and environmental persistence?

  • Methodological Answer : Use randomized block designs to test degradation under varying conditions (e.g., aerobic/anaerobic, microbial activity). Measure half-lives in active vs. sterile sediments/water. For example, chlorpyrifos exhibits half-lives of 16–29 days in water and 17–39 days in sediment, with biodegradation confirmed via microbial biomass comparisons . Replicate experiments at least twice to account for variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between laboratory and field studies?

  • Methodological Answer : Apply meta-analysis frameworks to compare laboratory LC50 values with field-derived NOECs (No Observed Effect Concentrations). Address confounding variables (e.g., temperature, organic carbon content) using multivariate regression. For example, discrepancies in fish toxicity may arise from sediment binding in field studies, reducing bioavailability . Validate findings with mesocosm experiments that mimic natural ecosystems .

Q. What are best practices for designing ecological field experiments to evaluate long-term impacts on non-target species?

  • Methodological Answer : Implement replicated ditch systems with controlled pesticide application (e.g., 0.1–44 µg/L doses) and longitudinal sampling over 24 weeks. Monitor macroinvertebrate communities (e.g., Chironomus riparius) and use Principal Response Curves (PRC) to analyze treatment effects over time . Include pre-treatment (baseline) data and post-treatment recovery phases to assess resilience.

Q. What methodological challenges arise when investigating developmental neurotoxicity (DNT) mechanisms of this compound?

  • Methodological Answer : Traditional OECD guidelines often overlook low-dose, long-term DNT effects. Use rodent models (e.g., Sprague-Dawley rats) to assess behavioral and cognitive endpoints (e.g., Morris water maze performance). Combine cholinesterase inhibition assays with transcriptomic analysis (e.g., RNA-seq) to identify non-cholinergic pathways (e.g., axonal guidance disruption) . Ensure blinding in behavioral assessments to reduce bias.

Q. How can lab-derived degradation data be integrated with field monitoring to improve predictive modeling?

  • Methodological Answer : Develop fugacity models that incorporate lab-measured half-lives, soil adsorption coefficients (Kd), and field-detected metabolite profiles. Validate models using GIS-mapped monitoring data from agricultural regions. For example, chlorpyrifos oxidation products like 3,5,6-trichloro-2-pyridinol (TCP) serve as persistence biomarkers . Use sensitivity analysis to prioritize parameters (e.g., microbial activity) for model refinement.

Data Contradiction Analysis Framework

  • Step 1 : Identify conflicting datasets (e.g., lab vs. field toxicity values).
  • Step 2 : Conduct power analysis to determine if sample sizes explain discrepancies.
  • Step 3 : Replicate critical experiments with harmonized protocols (e.g., ISO 6341 for Daphnia assays).
  • Step 4 : Publish negative results and methodological limitations to enhance transparency .

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